4-Benzyloxybromobenzene

Descripción general

Descripción

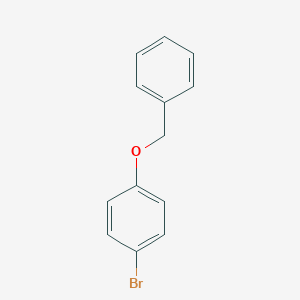

4-Benzyloxybromobenzene (CAS: 6793-92-6) is an aromatic organobromine compound with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol . Structurally, it consists of a benzene ring substituted with a benzyloxy (-OCH₂C₆H₅) group and a bromine atom at the para positions (Figure 1). This compound is widely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science, owing to its stability and reactivity in cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Benzyloxybromobenzene can be synthesized through the reaction of 4-bromophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile under nitrogen atmosphere for about 6 hours . The reaction conditions are as follows:

Reactants: 4-bromophenol, benzyl bromide

Solvent: Acetonitrile

Base: Potassium carbonate

Atmosphere: Nitrogen

Duration: 6 hours

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzyloxybromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Products like 4-benzyloxyaniline or 4-benzyloxythiophenol.

Oxidation: Products like 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.

Reduction: Products like 4-benzyloxybenzene

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Benzyloxybromobenzene is particularly noteworthy for its role in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various bioactive molecules, which are critical for drug development.

Synthesis of Aromatase Inhibitors

One of the prominent applications of this compound is in the synthesis of aromatase inhibitors, which are used in the treatment of hormone-dependent cancers, such as breast cancer. A study highlighted that compounds derived from this compound exhibited significant inhibitory activity against aromatase enzymes, making them potential candidates for cancer therapeutics .

Case Study: Vorozole Derivatives

Research demonstrated that derivatives synthesized from this compound showed enhanced aromatase inhibition compared to traditional treatments. The structural modifications facilitated by this compound led to improved efficacy in inhibiting estrogen production, thus providing a more effective treatment option for patients .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also utilized in agrochemical formulations. Its unique structure allows for the development of herbicides and pesticides that target specific biological pathways in pests and weeds.

Synthesis of Herbicides

The compound has been employed in synthesizing selective herbicides that inhibit specific enzymes involved in plant growth. This selectivity minimizes damage to crops while effectively controlling weed populations .

Material Science Applications

This compound has applications beyond pharmaceuticals and agrochemicals; it is also relevant in material science.

Polymer Chemistry

In polymer chemistry, this compound acts as a functional monomer that can be incorporated into various polymer matrices. Its bromine atom provides a site for further chemical modification, enabling the creation of polymers with tailored properties for specific applications, such as drug delivery systems and smart materials .

Mecanismo De Acción

The mechanism of action of 4-benzyloxybromobenzene depends on the specific application

Benzyl Group: Can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Bromine Atom: Can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Pathways Involved: The compound can modulate various biochemical pathways, including those involving enzyme inhibition and receptor binding

Comparación Con Compuestos Similares

Key Properties :

- IUPAC Name : 1-Bromo-4-phenylmethoxybenzene

- SMILES : C1=CC=C(C=C1)COC2=CC=C(C=C2)Br

- Physical State : Crystalline solid

- Storage : Stable at room temperature under dry, light-protected conditions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 4-benzyloxybromobenzene are influenced by its substituents. Below is a comparison with compounds sharing structural motifs like bromine, benzyloxy, or related functional groups:

Notes:

- Electron Effects : The benzyloxy group in this compound is electron-donating, slightly deactivating the benzene ring toward electrophilic substitution. In contrast, trifluoromethoxy () and boronic acid () groups are electron-withdrawing, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

- Lipophilicity : The XLogP3 of 4-(Trifluoromethoxy)Benzyl Bromide (3.7) suggests higher lipophilicity than this compound (estimated XLogP3 ~3.5), impacting solubility in organic phases.

Reactivity in Cross-Coupling Reactions

- This compound: The bromine atom participates in Suzuki-Miyaura reactions with boronic acids, enabling biaryl synthesis. The benzyloxy group can later be deprotected to yield phenolic intermediates .

- 4-Benzyloxy-2,6-difluorophenylboronic Acid : Functions as the boronic acid partner in Suzuki couplings, with fluorine atoms directing regioselectivity .

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : The trifluoromethoxy group stabilizes negative charges during SNAr, accelerating reactions with amines or thiols .

Actividad Biológica

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, also known as Methyl Benzyl Phthalimido Glucoside, is a synthetic compound with significant applications in organic chemistry and biochemistry. This article explores its biological activity, particularly its role in glycosylation reactions, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 413.42 g/mol. It is characterized by the presence of a benzyl group and a phthalimido group attached to a glucopyranoside structure. These functional groups enhance its reactivity in various biochemical applications.

Biological Activity

1. Glycosylation Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside serves as an effective glycosyl donor or acceptor in synthetic reactions. Its structure allows it to participate in the formation of modified nucleosides, which are crucial for RNA and DNA synthesis. The ability to modify nucleosides can significantly impact their stability and binding affinity, making them valuable in therapeutic development .

2. Enzyme Interactions

The compound exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Studies have shown that it can influence the binding affinities of enzymes such as glycosyltransferases, which are essential for carbohydrate metabolism and biosynthesis . The presence of the phthalimido group allows for selective reactivity, enhancing its utility in enzyme-mediated reactions.

3. Therapeutic Potential

Research indicates that derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside may possess therapeutic properties. For instance, modified nucleosides synthesized from this compound have shown promise in antiviral therapies due to their enhanced stability against enzymatic degradation . Additionally, its role as a precursor in the synthesis of C-nucleoside analogs highlights its potential in developing new therapeutic agents.

Case Study 1: Synthesis of Modified Nucleosides

In a study focusing on the synthesis of C-nucleoside analogs, methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was used as a starting material. The researchers successfully demonstrated that modifications at specific positions on the sugar ring could lead to compounds with improved pharmacological profiles. These analogs exhibited increased resistance to nucleases, making them suitable candidates for further development as antiviral agents.

Case Study 2: Enzyme Binding Affinity

Another study investigated the binding affinity of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside with glycosyltransferases. The results indicated that the compound could effectively inhibit certain glycosyltransferase activities, suggesting its potential as an inhibitor in carbohydrate metabolism . This inhibitory action could be leveraged for therapeutic purposes, particularly in conditions where glycosylation plays a critical role.

Comparative Analysis with Similar Compounds

The following table summarizes key features of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Versatile glycosyl donor; used in modified nucleosides |

| Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside | C29H29NO7 | Contains two benzyl groups; enhanced lipophilicity |

| Methyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Focused modification at the 6-position affects enzyme interactions |

Q & A

Q. Basic: What are the standard synthetic routes for 4-Benzyloxybromobenzene, and how are reaction conditions optimized?

This compound is typically synthesized via nucleophilic substitution or benzylation reactions. A common approach involves reacting 4-bromophenol with benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. The reaction is heated under reflux (60–80°C) for 6–12 hours to achieve high yields . Optimization focuses on:

- Base selection : Strong bases (e.g., NaH) enhance nucleophilicity but require anhydrous conditions.

- Solvent choice : Polar solvents improve solubility of ionic intermediates.

- Temperature control : Excessive heat may lead byproducts (e.g., debromination).

Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm purity and regioselectivity .

Q. Basic: What safety protocols are essential when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE) : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- First Aid :

- Storage : Keep in a dry, ventilated area away from oxidizers and ignition sources .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

- Spectroscopy :

- Mass Spectrometry : GC-MS or LC-MS to verify molecular ion ([M]⁺ at m/z 262) and fragmentation patterns .

- Elemental Analysis : Validate purity (>98%) and stoichiometry (C₁₃H₁₁BrO) .

Q. Advanced: How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

The benzyloxy group is a strong para-directing substituent, while bromine is meta-directing. Competing effects can lead to mixed products. Strategies include:

- Blocking Groups : Temporarily protect the benzyloxy group to direct electrophiles to the bromine-free position.

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to modulate electrophile reactivity .

- Kinetic Control : Low-temperature reactions favor dominant pathways (e.g., nitration at the benzyloxy-para position) .

Q. Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies may arise from:

- Reagent Purity : Impurities in starting materials (e.g., 4-bromophenol) affect yields .

- Instrument Calibration : Cross-validate NMR/MS data with standard references (e.g., NIST Chemistry WebBook) .

- Replication : Repeat experiments under strictly controlled conditions (solvent, temperature, catalyst loading) .

Document all parameters (e.g., humidity, stirring rate) to identify variables impacting reproducibility.

Q. Advanced: What mechanistic insights guide the design of this compound derivatives for drug discovery?

- Bioisosterism : Replace bromine with pharmacophores (e.g., -CF₃, -NH₂) to enhance bioavailability .

- Metabolic Stability : The benzyloxy group’s lipophilicity can be tuned via O-dealkylation to improve solubility .

- Target Binding : Molecular docking studies predict interactions with enzymes (e.g., kinases) by leveraging the compound’s aromatic stacking potential .

Q. Advanced: What environmental and regulatory considerations apply to this compound in research?

- Waste Disposal : Classify as halogenated organic waste; incinerate at ≥1200°C to prevent dioxin formation .

- Regulatory Compliance : Monitor REACH guidelines, as brominated aromatics may require authorization for large-scale use .

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity before in vivo studies .

Propiedades

IUPAC Name |

1-bromo-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSGILAXUXMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218142 | |

| Record name | 4-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6793-92-6 | |

| Record name | 1-(Benzyloxy)-4-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6793-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxybromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006793926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-phenylmethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.